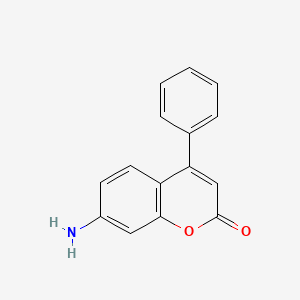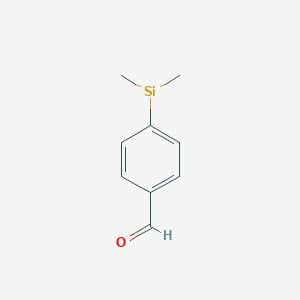
4-(Dimethylsilyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylsilyl)benzaldehyde is an organic compound with the molecular formula C9H12OSi It is a derivative of benzaldehyde, where a dimethylsilyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylsilyl)benzaldehyde typically involves the introduction of a dimethylsilyl group to benzaldehyde. One common method is the hydrosilylation of benzaldehyde using dimethylchlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions: 4-(Dimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Dimethylsilyl)benzoic acid.
Reduction: 4-(Dimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-(Dimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of novel biomolecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with improved pharmacokinetic properties.
Industry: In material science, this compound can be used to create advanced materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
作用机制
The mechanism by which 4-(Dimethylsilyl)benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. The dimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
4-(Dimethylsilyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-Methylbenzaldehyde: Similar in structure but with a methyl group instead of a dimethylsilyl group. It has different reactivity and applications.
4-Hydroxybenzaldehyde: Contains a hydroxyl group, making it more polar and reactive in different types of chemical reactions.
4-Nitrobenzaldehyde: The nitro group significantly alters its reactivity, making it useful in different synthetic applications.
The uniqueness of this compound lies in the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
属性
分子式 |
C9H11OSi |
|---|---|
分子量 |
163.27 g/mol |
InChI |
InChI=1S/C9H11OSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-7H,1-2H3 |
InChI 键 |
YNIGMYSDMMYIOC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
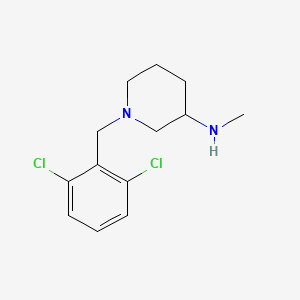
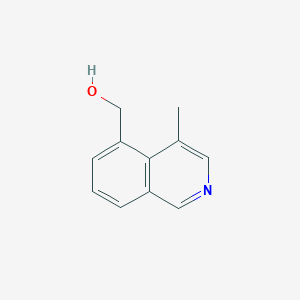

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)
![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

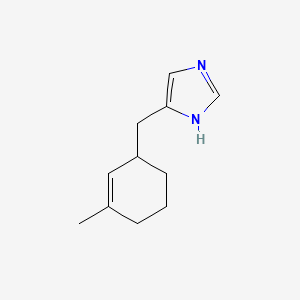
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)


